4-Pentyloxyaniline
CAS No.: 39905-50-5
Cat. No.: VC2409802
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39905-50-5 |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 4-pentoxyaniline |
| Standard InChI | InChI=1S/C11H17NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3 |
| Standard InChI Key | QZLNSNIHXKQIIS-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=CC=C(C=C1)N |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structure
4-Pentyloxyaniline (CAS No. 39905-50-5) is an organic compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . It is also known by several synonyms including p-Pentyloxyaniline, 4-Pentoxyaniline, and Benzenamine, 4-(pentyloxy)- . The structure consists of a benzene ring with an amino group (-NH₂) at the para position relative to a pentyloxy group (-OC₅H₁₁), creating a molecule with both polar and nonpolar regions.
The compound's IUPAC name is 4-(pentyloxy)aniline, and its structural representation demonstrates the characteristic arrangement of atoms with the pentyloxy chain extending from the aromatic ring . This structural configuration contributes to its physical properties and chemical reactivity in various applications.
Physical and Chemical Properties
Physical Properties
4-Pentyloxyaniline exhibits distinctive physical characteristics that make it valuable for specific chemical applications. Table 1 summarizes these key properties:
The compound exists as a brown-yellow liquid at room temperature, with a relatively high boiling point of approximately 311.8°C . This high boiling point is characteristic of compounds with significant intermolecular forces, likely contributed by the amino group's hydrogen bonding capabilities and the van der Waals interactions from the pentyloxy chain.
Chemical Properties
4-Pentyloxyaniline possesses chemical properties typical of aromatic amines while being modified by the presence of the pentyloxy group. The amino group (-NH₂) makes it moderately basic and nucleophilic, enabling reactions such as:
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Acylation reactions with acid chlorides and anhydrides
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Diazotization to form diazonium salts
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Schiff base formation with aldehydes and ketones
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Nucleophilic substitution reactions
The pentyloxy group contributes to increased lipophilicity compared to unsubstituted aniline, affecting solubility patterns and reactivity in certain chemical transformations. This combination of reactivity centers makes 4-pentyloxyaniline particularly valuable in synthetic organic chemistry .
Synthesis Methods
While the search results don't provide a detailed synthetic route specifically for 4-pentyloxyaniline, similar compounds' syntheses suggest applicable methods. The typical approach likely involves the alkylation of 4-aminophenol with a pentyl halide (such as pentyl bromide) under basic conditions.
A synthesis route similar to that of the structurally related 2-methyl-4-(pentyloxy)aniline involves:
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Starting with 4-hydroxyaniline (p-aminophenol)
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Reacting with pentyl bromide or similar alkylating agent
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Using a base (such as potassium carbonate) to facilitate O-alkylation
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Purification by recrystallization or column chromatography
Alternative routes might include the reduction of 4-pentyloxy-nitrobenzene using reducing agents like iron/acetic acid, tin/HCl, or catalytic hydrogenation.
Applications in Chemical Research
Liquid Crystal Research
One of the most significant applications of 4-pentyloxyaniline is in liquid crystal research. The compound serves as a precursor for synthesizing mesogenic compounds that exhibit interesting phase behaviors.
For example, research has demonstrated the use of this compound in creating 2,4-bis(4′-n-pentyloxybenzoyloxy)benzylidine-4″-n-alkoxyaniline derivatives (DC5An), which exhibit both nematic (N) and smectic C (SmC) phases . These liquid crystalline properties were confirmed through differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) measurements.
The study revealed that lower homologues (DC5A1-DC5A4) displayed only nematic mesophases, while higher homologues (DC5A5-DC5A10) exhibited enantiotropic dimorphism with both nematic and smectic C phases . This research highlights the importance of 4-pentyloxyaniline-derived compounds in understanding structure-property relationships in liquid crystals.
Schiff Base Synthesis
4-Pentyloxyaniline is frequently employed in the synthesis of Schiff bases, which are formed through condensation reactions with aldehydes. These Schiff bases have diverse applications including:
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Liquid crystal materials
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Coordination chemistry
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Biological studies
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Materials science applications
Research has explored the birefringence of homologous series like N-(4-n-pentyloxybenzylidene)-4-n-alkylaniline (50.m) where m ranges from 4 to 8 . These studies revealed an odd-even alternation of jumps in birefringence at the nematic-smectic A transition temperatures, with varying transition orders (first, second, or weakly first) depending on the homologue .
Dielectric Studies
Compounds derived from or related to 4-pentyloxyaniline have been studied for their dielectric properties. Research has demonstrated that certain systems containing structurally similar compounds exhibit interesting dielectric behaviors, including:
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Changes in dielectric anisotropy sign from positive to negative at transition temperatures
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Relationship between specific electrical conductivity anisotropy and system composition
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Variations in electrical conductivity anisotropy at different frequencies
These dielectric studies contribute to understanding the fundamental properties of liquid crystal materials and their potential applications in display technologies and other electronic devices.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
The compound carries the GHS07 pictogram with a "Warning" signal word, indicating moderate hazards .
The commercial availability of this compound facilitates its use in various research applications, particularly in liquid crystal research and organic synthesis.
Research Applications
Studies on Liquid Crystal Properties
Recent research utilizing 4-pentyloxyaniline and its derivatives has focused on understanding the mesomorphic properties of liquid crystalline compounds. These studies have revealed:
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The influence of alkoxy chain length on phase transition temperatures
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The relationship between molecular structure and liquid crystal phase formation
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The impact of substituents on birefringence and other optical properties
In particular, research has demonstrated that certain derivatives of 4-pentyloxyaniline exhibit interesting mesomorphic transitions, with specific homologues displaying either nematic phases alone or combinations of nematic and smectic C phases .
Investigation of Dielectric Behavior
Studies have explored the dielectric properties of systems containing compounds related to 4-pentyloxyaniline, revealing:
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Changes in dielectric anisotropy sign during phase transitions
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Variations in electrical conductivity anisotropy at different frequencies
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The influence of molecular structure on dielectric properties
Research has shown that in certain systems, the dielectric constant anisotropy changes from positive to negative at the transition temperature between high-temperature and low-temperature nematic subphases . This finding has important implications for understanding molecular interactions and designing materials with specific electronic properties.
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